Nov-LRRK2-11
Description
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.43 |
IUPAC Name |
(Z)-3-((5-Acetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)methylene)-5-isopropoxyindolin-2-one |
InChI |
InChI=1S/C21H23N3O3/c1-12(2)27-16-4-5-20-17(10-16)18(21(26)23-20)9-15-8-14-11-24(13(3)25)7-6-19(14)22-15/h4-5,8-10,12,22H,6-7,11H2,1-3H3,(H,23,26)/b18-9- |
InChI Key |
BUMVKPFMQPYNEV-NVMNQCDNSA-N |
SMILES |
O=C1NC2=C(C=C(OC(C)C)C=C2)/C1=C/C(N3)=CC4=C3CCN(C(C)=O)C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nov LRRK2-11; Nov LRRK2 11; Nov-LRRK2-11 |
Origin of Product |
United States |
Discovery and Early Preclinical Characterization of Nov Lrrk2 11 As a Lrrk2 Kinase Inhibitor
Identification of Nov-LRRK2-11 as a Small Molecule Modulator
This compound, also identified in scientific literature as Indolinone 5, is a small molecule inhibitor of LRRK2 kinase activity. nih.gov Its discovery was first detailed in a 2011 publication by Herzig et al. and it belongs to the indolinone class of compounds, which have been investigated as kinase inhibitors. escholarship.orgwindows.netresearchgate.netacs.org As an ATP-competitive inhibitor, this compound functions by binding to the ATP pocket of the LRRK2 kinase domain, thereby blocking the transfer of phosphate (B84403) to its substrates. dovepress.comnih.gov The compound has been characterized as a brain-penetrant and reasonably selective inhibitor, making it a valuable tool for studying the consequences of LRRK2 kinase inhibition in both cellular and in vivo models. nih.gov
In Vitro Potency and Selectivity Profiling of this compound
The preclinical characterization of a kinase inhibitor involves rigorous assessment of its potency against the intended target and its selectivity across the broader human kinome. This compound has been evaluated through various assays to determine its efficacy and specificity.
Inhibition of LRRK2 Autophosphorylation
LRRK2 is a large, multi-domain protein that undergoes intramolecular autophosphorylation, a common characteristic of active kinases. nih.gov This process is considered a key indicator of its enzymatic activity. oup.com Pathogenic mutations are known to increase this autophosphorylation. nih.gov Potent kinase inhibitors are expected to block this function. While specific autophosphorylation inhibition data for this compound is not extensively detailed, its direct inhibition of the kinase domain has been quantified. As Indolinone 5, it demonstrated an in vitro IC₅₀ value of 9 nM against wild-type LRRK2, indicating potent enzymatic inhibition which encompasses the suppression of autophosphorylation. nih.gov
Inhibition of LRRK2 Substrate Phosphorylation (e.g., Ser935 of LRRK2, Rab Proteins)
A critical measure of a LRRK2 inhibitor's effectiveness in a cellular context is its ability to prevent the phosphorylation of LRRK2's downstream substrates. LRRK2 itself is phosphorylated at several sites, and paradoxically, inhibition of its kinase activity leads to the rapid dephosphorylation of a cluster of serine residues, including Ser910 and Ser935. nih.gov This dephosphorylation of Ser935 has become a widely accepted cellular biomarker for LRRK2 kinase inhibition. nih.govnih.gov this compound has shown exceptional potency in this regard, demonstrating the ability to inhibit the phosphorylation of endogenous LRRK2 at Ser935 in NIH3T3 cells with an IC₅₀ of just 0.38 nM. nih.gov
| Assay | Cell Line | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Inhibition of LRRK2 Ser935 Phosphorylation | NIH3T3 | 0.38 nM | nih.gov |
Furthermore, a key breakthrough in LRRK2 biology was the identification of a subset of Rab GTPases as bona fide physiological substrates. oup.comportlandpress.comnih.govpnas.org LRRK2 phosphorylates proteins such as Rab8 and Rab10 within their switch-II effector-binding domain. portlandpress.comnih.gov This phosphorylation is enhanced by pathogenic LRRK2 mutations and is believed to be central to its role in regulating membrane trafficking and cellular signaling pathways. oup.combiorxiv.org As a potent inhibitor of LRRK2's catalytic activity, this compound is understood to effectively block the phosphorylation of these Rab protein substrates, thereby reversing the downstream consequences of aberrant LRRK2 activity. nih.govportlandpress.com
Kinase Panel Screening and Off-Target Kinase Assessment
For a kinase inhibitor to be a reliable research tool or a potential therapeutic, it must exhibit selectivity for its target over the hundreds of other kinases in the human genome. Non-selective inhibitors can produce confounding off-target effects. This compound has been described as "reasonably selective". nih.gov While specific kinome-wide screening data for this compound is not publicly detailed, studies on other inhibitors from the indolinone class have been performed. For instance, a related indolinone, compound 15b, was evaluated against a panel of 46 human protein kinases and demonstrated good selectivity for LRRK2. researchgate.net The development of highly selective inhibitors like MLi-2, which shows over 295-fold selectivity against a panel of more than 300 kinases, has set a high standard in the field. medchemexpress.com
Chemical Probes and Tool Compounds in LRRK2 Research
Chemical probes are indispensable tools for dissecting the complex biology of proteins like LRRK2. oup.comnih.gov Potent, selective, and cell-permeable inhibitors allow researchers to pharmacologically interrogate the function of a kinase in cellular and animal models, providing insights that complement genetic approaches. windows.netcaymanchem.com The development of early inhibitors like LRRK2-IN-1 was transformative, enabling researchers to confirm that kinase inhibition leads to the dephosphorylation of Ser935 and subsequent downstream events. nih.govoup.com
This compound serves as an important tool compound in this regard. Its utility has been demonstrated in preclinical studies aimed at linking LRRK2 kinase activity to specific phenotypes. For example, it was used to confirm that a hyperkinetic phenotype observed in G2019S knock-in mice was indeed dependent on the enhanced kinase activity of the LRRK2 mutant. nih.gov By acutely reversing the phenotype, this compound provided pharmacological evidence for the direct role of LRRK2's enzymatic function in the observed motor abnormalities. nih.gov The availability of such well-characterized chemical probes is crucial for validating LRRK2 as a therapeutic target and for understanding its role in both normal physiology and disease pathogenesis.
Mechanistic Elucidation of Nov Lrrk2 11 Action on Lrrk2 Kinase Activity
Binding Interactions within the LRRK2 Kinase Domain
Nov-LRRK2-11 is a potent inhibitor of LRRK2 kinase activity. researchgate.net Structural and biochemical studies have elucidated the nature of its binding within the ATP-binding pocket of the LRRK2 kinase domain. LRRK2 kinase inhibitors are broadly classified into two types based on their binding mode and the conformational state they stabilize. acs.org Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to and stabilize an inactive conformation. acs.orgreading.ac.uk
Research indicates that this compound functions as a Type I inhibitor. nih.gov This class of inhibitors typically forms hydrogen bonds with key residues in the hinge region of the kinase domain, competing directly with ATP for binding. acs.org For instance, the well-characterized Type I inhibitor MLi-2 forms hydrogen bonds with residues such as Arg1895 and Glu1948 in the LRRK2 kinase domain. acs.org It is plausible that this compound engages in similar interactions, effectively blocking the phosphorylation of LRRK2 substrates.
| Inhibitor Type | Binding Site | Stabilized Kinase Conformation | Example |
| Type I | ATP-binding pocket (active conformation) | Closed, active-like | MLi-2, this compound |
| Type II | Allosteric site near ATP pocket | Open, inactive (DFG/DYG-out) | Rebastinib, Ponatinib |
Impact of this compound on LRRK2 Conformational Dynamics and Oligomerization
The LRRK2 protein is a large, multi-domain enzyme that undergoes complex conformational changes to regulate its activity. biorxiv.orgelifesciences.org These dynamics involve interactions between its various domains, including the N-terminal armadillo (ARM), ankyrin (ANK), and leucine-rich repeats (LRR), and the C-terminal catalytic core composed of the Roc-COR GTPase and kinase domains. biorxiv.orgnih.gov LRRK2 can exist as a monomer in the cytosol and forms dimers or higher-order oligomers at membranes, a process linked to its activation. elifesciences.orgelifesciences.orgnih.gov
The binding of inhibitors like this compound can significantly alter these conformational dynamics and oligomerization states. Studies with the Type I inhibitor MLi-2 have shown that it promotes the oligomerization of LRRK2 into filamentous structures that associate with microtubules. biorxiv.orgnih.gov This suggests that by locking the kinase domain in an active-like conformation, these inhibitors can induce a global conformational change that favors self-association. Given that this compound is also a Type I inhibitor, it is likely to have a similar effect on LRRK2 oligomerization.
Relationship between LRRK2 GTPase Domain Activity and Kinase Inhibition by this compound
A critical aspect of LRRK2 regulation is the interplay between its GTPase and kinase domains. oup.comoup.com The GTPase domain, part of the Roc-COR tandem, acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. oup.com Guanine nucleotide binding to the GTPase domain is essential for kinase activity. oup.comoup.com Mutations that disrupt GTP binding ablate kinase function, while mutations that impair GTP hydrolysis and lock LRRK2 in a GTP-bound state are associated with increased kinase activity and Parkinson's disease. oup.combiorxiv.orgpnas.org
Inhibition of the kinase domain by compounds like this compound can, in turn, influence the activity of the GTPase domain. There is evidence of a negative feedback loop where the kinase domain can phosphorylate the Roc domain, thereby modulating its GTPase activity. elifesciences.org For example, the G2019S mutation in the kinase domain, which increases kinase activity, leads to a reduced catalytic efficiency of the GTPase domain. elifesciences.org
By inhibiting the kinase, this compound likely prevents this feedback phosphorylation, which could indirectly affect the GTPase cycle. The precise nature of this cross-talk is complex and an area of active investigation. The stabilization of a specific kinase conformation by this compound could also allosterically influence the conformation and nucleotide binding/hydrolysis properties of the distant GTPase domain.
| LRRK2 Domain | Function | Regulation | Impact of PD Mutations |
| Kinase Domain | Phosphorylates substrate proteins (e.g., Rab GTPases). nih.gov | Regulated by GTPase domain activity and dimerization. elifesciences.orgoup.com | Mutations like G2019S increase kinase activity. oup.com |
| GTPase (Roc-COR) Domain | Acts as a molecular switch, binding GTP (active) or GDP (inactive). oup.com | GTP binding is required for kinase activity. oup.com | Mutations like R1441C/G impair GTP hydrolysis, increasing kinase activity. biorxiv.orgportlandpress.com |
Cellular and Subcellular Effects of Nov Lrrk2 11
Modulation of Endogenous LRRK2 Phosphorylation in Cellular Models
Nov-LRRK2-11 has been identified as a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2) activity. A primary indicator of LRRK2 kinase inhibition in cellular models is the reduction of its autophosphorylation at key sites, such as Serine 935 (S935).
Scientific studies have demonstrated that this compound effectively attenuates the endogenous phosphorylation of LRRK2 at the S935 residue in a dose-dependent manner. researchgate.net In experiments using NIH3T3 cells, exposure to increasing concentrations of this compound for 90 minutes resulted in a significant decrease in phosphorylated LRRK2 (pS935-LRRK2). researchgate.net This dephosphorylation indicates a direct inhibitory effect of the compound on the kinase activity of LRRK2. researchgate.netnih.gov The inhibition of LRRK2 kinase activity is a critical measure for potential therapeutic agents targeting LRRK2-related pathologies. nih.gov
| Concentration of this compound (nM) | Observed Effect on pS935-LRRK2 Levels | Reference |
|---|---|---|
| 0.03 - 10 | Dose-dependent attenuation of endogenous LRRK2 phosphorylation at Ser935. | researchgate.net |
Influence of this compound on LRRK2-Associated Organelle Dynamics
LRRK2 is intrinsically involved in the regulation of several key organelles, and its dysfunction is linked to disruptions in their dynamics. As a potent LRRK2 kinase inhibitor, this compound is inferred to modulate these processes by reducing the enzymatic activity of LRRK2.
The endolysosomal system, which includes endosomes, lysosomes, and related vesicles, is crucial for cellular homeostasis, protein degradation, and signaling. LRRK2 plays a significant role in this pathway, regulating synaptic vesicle endocytosis, lysosomal function, and vesicular trafficking. nih.govbmbreports.org The kinase activity of LRRK2 is known to influence these pathways, and pathogenic mutations that increase this activity can lead to disruptions. nih.govoup.com LRRK2 has been shown to interact with and phosphorylate Rab GTPases, such as Rab7, Rab8, and Rab10, which are master regulators of vesicle trafficking. bmbreports.orgoup.commdpi.com For instance, pathogenic LRRK2 can decrease the activity of Rab7, impeding late endosomal trafficking. oup.com
Given that this compound inhibits LRRK2 kinase activity, it is projected to counteract the detrimental effects of hyperactive LRRK2 on the endolysosomal system. By reducing the phosphorylation of Rab proteins, this compound may help restore normal vesicle trafficking and lysosomal function. mdpi.comfrontiersin.org
Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its dysregulation is a hallmark of several neurodegenerative diseases. LRRK2 is a known regulator of autophagy. nih.govnih.gov Studies suggest that LRRK2 can act as a negative regulator of autophagy, and its inhibition can enhance autophagic flux. nih.govoup.com For example, LRRK2 has been shown to inhibit autophagy via the inactivation of Beclin-1. portlandpress.com Pathogenic LRRK2 mutations can lead to an accumulation of autophagic vacuoles and impaired clearance of cellular waste. nih.govnih.gov
Inhibition of LRRK2 kinase activity by compounds like this compound is therefore expected to stimulate the autophagy-lysosomal pathway. This can be beneficial in conditions where enhanced clearance of aggregated proteins or damaged organelles is required. oup.com LRRK2 kinase inhibitors have been shown to increase autophagic activity, suggesting that this compound would likely have a similar effect. oup.com
The Golgi apparatus is a central hub for protein sorting, modification, and trafficking. LRRK2 localizes to the Golgi and is crucial for maintaining its structural integrity and function. frontiersin.orgnih.gov Pathogenic LRRK2 mutants have been shown to cause Golgi fragmentation and disrupt vesicle trafficking from the trans-Golgi network (TGN). frontiersin.orgnih.gov This disruption is often dependent on LRRK2's kinase activity. nih.gov LRRK2 interacts with proteins like Rab29, which recruits it to the Golgi to regulate the clearance of Golgi-derived vesicles. nih.govbiorxiv.org
By inhibiting the kinase activity of LRRK2, this compound is inferred to protect against Golgi fragmentation and restore normal trafficking. This would be achieved by preventing the hyperphosphorylation of LRRK2 substrates that mediate Golgi structure and vesicle transport.
| Organelle System | Known Role of LRRK2 | Inferred Effect of this compound (as a LRRK2 Inhibitor) | Reference |
|---|---|---|---|
| Endolysosomal System | Regulates vesicle trafficking and lysosomal function via Rab phosphorylation. | May restore normal trafficking and lysosomal function by reducing Rab phosphorylation. | nih.govoup.commdpi.com |
| Autophagy-Lysosomal Pathway | Acts as a negative regulator; mutations can impair autophagic flux. | Expected to enhance autophagic activity and clearance. | nih.govnih.govnih.govoup.com |
| Golgi Apparatus | Maintains integrity and regulates trafficking; mutations can cause fragmentation. | May prevent Golgi fragmentation and restore normal trafficking. | frontiersin.orgnih.gov |
Autophagy-Lysosomal Pathway Regulation
Effects of this compound on Cytoskeletal Organization
The cytoskeleton provides structural support to cells and is vital for processes like intracellular transport and cell motility. LRRK2 has been shown to interact with and influence components of the cytoskeleton, particularly microtubules.
LRRK2 interacts with the microtubule cytoskeleton, and this interaction can influence microtubule dynamics. nih.govmichaeljfox.org Research has shown that LRRK2 can bind to tubulin and that pathogenic mutations can enhance its association with microtubules in a kinase-dependent manner. mdpi.comnih.gov This enhanced association can lead to alterations in microtubule stability and dynamics, potentially affecting neuronal health and function. mdpi.comnih.gov
Furthermore, LRRK2-mediated phosphorylation of Rab proteins can lead to the recruitment of motor adaptor proteins, such as JNK-interacting protein 4 (JIP4), which are involved in the transport of organelles along microtubules. nih.gov
As this compound is a LRRK2 kinase inhibitor, it is expected to modulate these interactions. By inhibiting LRRK2's kinase activity, this compound could reduce the aberrant association of mutant LRRK2 with microtubules, thereby normalizing microtubule dynamics. nih.gov This could, in turn, restore proper microtubule-based transport within the cell.
Neurite Outgrowth and Synaptic Plasticity in Cultured Neurons
The integrity of neuronal morphology, particularly the length and complexity of neurites, is fundamental to the formation and maintenance of neural circuits. Leucine-rich repeat kinase 2 (LRRK2) has been identified as a significant regulator of neurite dynamics. nih.gov Pathogenic mutations in LRRK2, such as the common G2019S mutation which enhances its kinase activity, are frequently associated with reduced neurite outgrowth and complexity in cultured neurons. nih.govdovepress.comoup.com Studies have demonstrated that overexpression of the LRRK2 G2019S mutant in primary midbrain neuronal cultures leads to a discernible neurite outgrowth defect. oup.com This phenotype of neurite shortening or retraction is a consistent finding across various neuronal models expressing kinase-hyperactive LRRK2 mutants. nih.govresearchgate.net
Conversely, the inhibition of LRRK2's kinase activity has been shown to reverse these defects and promote neurite elongation. nih.gov The application of LRRK2 kinase inhibitors can rescue the neurite shortening phenotype caused by pathogenic LRRK2 mutations. nih.gov Moreover, in certain cellular contexts, inhibition of even wild-type LRRK2 can lead to an increase in neurite complexity, suggesting that LRRK2 kinase activity exerts a tonic, constraining influence on neurite extension. nih.govkarger.com
This compound, as a potent and specific LRRK2 kinase inhibitor, is positioned to directly counteract the effects of hyperactive LRRK2 on the neuronal cytoskeleton. nih.gov By inhibiting the kinase activity that underlies the retraction of neuronal processes, this compound is expected to restore normal neurite morphology or even enhance neurite outgrowth in cultured neurons, particularly those expressing pathogenic LRRK2 mutations. nih.govresearchgate.net While direct studies detailing this compound's effect on synaptic plasticity are less prevalent, its established role in reversing LRRK2-G2019S-induced phenotypes in vivo suggests it would mitigate the aberrant synaptic activity and plasticity associated with the mutation. nih.govresearchgate.net The G2019S mutation has been linked to altered synaptic activity, spine morphology, and synaptic plasticity, all of which could potentially be modulated by kinase inhibition. researchgate.net
| Condition | Observed Effect on Neurite Outgrowth | Underlying Mechanism | Reference |
|---|---|---|---|
| Pathogenic LRRK2 Mutation (e.g., G2019S) | Reduced neurite length and complexity | Increased LRRK2 kinase activity leading to cytoskeletal changes | nih.govdovepress.comoup.com |
| LRRK2 Kinase Inhibition (General) | Increased neurite outgrowth; reversal of mutant phenotype | Inhibition of LRRK2 kinase activity, preventing downstream effects on neurite dynamics | nih.govnih.govkarger.com |
| This compound Application (Inferred) | Promotes neurite outgrowth/restoration | Potent inhibition of LRRK2 kinase activity | nih.gov |
This compound Impact on Specific Cellular Pathways
Rab GTPase Phosphorylation and Functional Consequences
A pivotal breakthrough in understanding LRRK2 function was the identification of a subset of Rab GTPases as its bona fide substrates. frontiersin.orgpnas.org LRRK2, particularly when carrying pathogenic, kinase-activating mutations, phosphorylates specific Rab proteins—including Rab8A, Rab10, Rab35, and others—within their switch II domain. frontiersin.orgpnas.orgnih.gov This phosphorylation event is a critical component of LRRK2-mediated pathology and has profound functional consequences. It can alter the ability of Rab GTPases to interact with their regulatory partners, such as GDP dissociation inhibitors (GDI) and other effectors, thereby disrupting their role as master regulators of vesicle trafficking. nih.govrupress.org
This compound, by directly inhibiting the kinase engine of LRRK2, effectively blocks this pathological phosphorylation cascade. In vivo studies have substantiated the target engagement of this compound by demonstrating a marked reduction in LRRK2 autophosphorylation at the Ser935 residue, a reliable biomarker for LRRK2 kinase activity. nih.gov This reduction in LRRK2's own activity directly translates to a decreased ability to phosphorylate its substrates. Therefore, treatment with this compound is expected to lower the levels of phosphorylated Rab8A and Rab10. nih.govbiorxiv.org The functional consequence of this inhibition is the restoration of normal Rab GTPase function, thereby mitigating disruptions in cellular processes such as endolysosomal trafficking and organelle maintenance, which are known to be affected by pathogenic LRRK2. frontiersin.orgpnas.org
Wnt Signaling Pathway Modulation
The relationship between LRRK2 and the Wnt signaling pathway is multifaceted, with LRRK2 appearing to function as a scaffold protein that can either suppress or enhance the pathway depending on the cellular context. nih.govucl.ac.uk LRRK2 interacts with key components of the canonical Wnt pathway, including members of the β-catenin destruction complex and the Wnt co-receptor LRP6. nih.govresearchgate.net Under basal conditions, LRRK2 can act as a repressor of β-catenin signaling. d-nb.info However, upon pathway activation, LRRK2 can facilitate signal transduction. ucl.ac.uk
Importantly, some of these functions are dependent on LRRK2's kinase activity. Research has shown that inhibiting LRRK2 kinase activity can lead to a decrease in canonical Wnt signaling under activating conditions. nih.govucl.ac.uk This suggests that the kinase function of LRRK2 is necessary for its role in promoting Wnt pathway activity. As a potent kinase inhibitor, this compound would modulate this pathway by attenuating the kinase-dependent scaffolding functions of LRRK2. nih.gov By blocking this activity, this compound could disrupt the LRRK2-mediated enhancement of Wnt signaling, potentially rebalancing a pathway critical for neuronal development, maintenance, and survival. nih.govoup.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
LRRK2 has long been linked to Mitogen-Activated Protein Kinase (MAPK) signaling cascades, given that its kinase domain shares homology with MAP kinase kinase kinases (MAPKKKs). e-jmd.orgoup.comfrontiersin.org LRRK2 can physically interact with several MAPKKs, such as MKK3, MKK6, and MKK7, which are upstream activators of the p38 and JNK pathways. frontiersin.orgportlandpress.com However, the functional output of this interaction is complex; while some studies show that LRRK2 can phosphorylate MAPKKs and lead to a modest activation of downstream signaling, others suggest it primarily acts as a scaffold protein, directing the location of MAPK activity rather than robustly activating it. researchgate.nete-jmd.orgfrontiersin.org
The kinase activity of LRRK2 appears to be a factor in these interactions. For instance, increased LRRK2 kinase activity has been associated with hyperphosphorylation of MAPKKs, leading to neuronal death in some models. portlandpress.com this compound, by inhibiting LRRK2's kinase function, would interfere with this phosphorylation event. nih.gov In cellular contexts where pathogenic LRRK2 drives aberrant MAPK signaling, this compound could normalize the pathway, preventing downstream consequences like inflammation or apoptosis. portlandpress.com While LRRK2's role in the MAPK pathway may be kinase-independent in some scenarios, this compound would specifically abrogate the kinase-dependent contributions. oup.com
Influence on Ciliogenesis and Sonic Hedgehog Signaling
Recent findings have uncovered a critical role for LRRK2 in regulating the formation and function of primary cilia, cellular organelles that act as signaling hubs. elifesciences.orglife-science-alliance.org Pathogenic LRRK2 kinase activity has been shown to interfere with ciliogenesis, the process of forming primary cilia. elifesciences.orgen-journal.org The mechanism involves the LRRK2-mediated phosphorylation of Rab10, which then enhances its binding to RILPL1, ultimately blocking the formation of cilia. elifesciences.orgnih.gov
Primary cilia are essential for Sonic hedgehog (Shh) signaling, a pathway vital for the development and protection of certain neuronal populations, including dopaminergic neurons. elifesciences.orglife-science-alliance.org By impairing ciliogenesis, pathogenic LRRK2 diminishes the cell's ability to respond to Shh signals. elifesciences.orgresearchgate.net LRRK2 kinase inhibitors have been shown to rescue this phenotype, restoring the formation of primary cilia in cells with pathogenic LRRK2 mutations. elifesciences.org Therefore, this compound, as a kinase inhibitor, is expected to prevent the pathological phosphorylation of Rab10. nih.govnih.gov This would, in turn, restore normal ciliogenesis and re-establish the cell's capacity to engage in crucial Shh-mediated neuroprotective signaling. elifesciences.orglife-science-alliance.org
| Cellular Pathway | Effect of Pathogenic LRRK2 | Effect of this compound | Key Mediators | Reference |
|---|---|---|---|---|
| Rab GTPase Phosphorylation | Increased phosphorylation of Rab8A, Rab10, etc. | Decreased phosphorylation of Rab substrates | LRRK2 Kinase Activity | nih.govfrontiersin.orgpnas.org |
| Wnt Signaling | Modulated (often enhanced) signaling | Decreased kinase-dependent Wnt signaling | β-catenin, LRP6, DVL proteins | nih.govucl.ac.ukoup.com |
| MAPK Pathway | Variable; can increase phosphorylation of some MAPKKs | Inhibits LRRK2-dependent phosphorylation events | MKK3/6/7, p38, JNK | frontiersin.orgportlandpress.com |
| Ciliogenesis / Shh Signaling | Impaired ciliogenesis, leading to reduced Shh signaling | Restores ciliogenesis and Shh signaling | Rab10, RILPL1 | elifesciences.orglife-science-alliance.orgnih.gov |
In Vivo Pharmacological Characterization of Nov Lrrk2 11 in Preclinical Animal Models
Brain Penetration and Pharmacokinetic Profiles of Nov-LRRK2-11
A fundamental prerequisite for any centrally acting therapeutic is the ability to cross the blood-brain barrier and achieve sufficient concentrations in the brain. acs.orgacs.org Studies involving this compound confirmed its capacity for brain penetration. unife.it While comprehensive pharmacokinetic data from public sources are limited, its demonstrated efficacy in modulating central targets following systemic administration confirms it reaches the brain parenchyma. nih.govnih.gov The successful in vivo target engagement in the brain substantiates its utility as a tool compound for central nervous system research. nih.gov
Table 1: Summary of Known Pharmacokinetic Characteristics of this compound
| Parameter | Finding | Source |
|---|---|---|
| Brain Penetration | Confirmed in mouse models via a screening cassette approach. | unife.it |
| In Vivo Efficacy | Demonstrated modulation of brain LRRK2 kinase activity markers following systemic administration. | nih.govnih.gov |
Efficacy in LRRK2 Genetically Engineered Rodent Models
The efficacy of this compound has been specifically evaluated in knock-in (KI) mouse models that express the G2019S LRRK2 mutation, the most common genetic cause of Parkinson's disease. nih.govnih.gov These models are crucial as they express the mutant protein at physiological levels, allowing for the study of disease-relevant pathological changes. researchgate.net
G2019S KI mice exhibit a distinct hyperkinetic phenotype, characterized by sustained motor performance and a resistance to the typical age-related decline in motor activity seen in wild-type (WT) animals. nih.govnih.gov Research has demonstrated that acute administration of this compound can reverse this hyperkinesia. nih.govnih.gov In motor function tests, such as the bar and drag tests, the compound induced a significant increase in immobility time and a reduction in stepping activity in the G2019S KI mice, effectively normalizing their hyperkinetic behavior. nih.gov Notably, the inhibitor had no effect on the motor performance of WT mice or mice carrying a kinase-dead (KD) LRRK2 mutation, indicating that its effect is dependent on the enhanced kinase activity conferred by the G2019S mutation. nih.govnih.gov
To confirm that the behavioral effects of this compound were due to its intended mechanism of action, researchers measured its impact on LRRK2 kinase activity in the brain. nih.gov LRRK2 phosphorylation at the Serine 935 (pS935) residue is a widely used biomarker for the activity of LRRK2 inhibitors. dovepress.com Following administration of this compound to 12-month-old G2019S KI mice, a marked reduction in LRRK2 pS935 levels was observed in key brain regions. nih.gov This successful target engagement in vivo provides a direct link between the compound's biochemical action and its physiological effects. nih.govnih.gov
Table 2: Effect of this compound on LRRK2 pS935 Phosphorylation in G2019S KI Mouse Brain
| Brain Region | Reduction in pS935-LRRK2 Levels | Source |
|---|---|---|
| Striatum | ~75% | nih.gov |
| Cerebral Cortex | ~50% | nih.gov |
The primary behavioral phenotype assessed with this compound in the available literature is motor function. nih.govnih.gov The compound's ability to increase immobility and reduce stepping demonstrates a clear effect on the specific motor abnormalities present in the G2019S KI mouse model. nih.gov While LRRK2 mutations are associated with a range of non-motor symptoms in patients and some animal models, including cognitive and anxiety-like behaviors, studies specifically investigating the effects of this compound on these non-motor phenotypes were not identified in the search results. mdpi.comoup.com
Table 3: Summary of Motor Behavior Assessment in G2019S KI Mice Treated with this compound
| Behavioral Test | Observation in G2019S KI Mice | Effect of this compound | Source |
|---|---|---|---|
| Bar Test | Reduced immobility time (hyperkinetic) | Rapidly and significantly increased immobility time | nih.gov |
| Drag Test | Increased stepping activity (hyperkinetic) | Rapidly and significantly reduced stepping activity | nih.gov |
Modulation of LRRK2 Kinase Activity Markers in Brain Regions (e.g., Striatum, Cortex)
Investigation of LRRK2-Mediated Cellular Dysfunctions in Animal Brains
Pathogenic LRRK2 mutations are believed to cause neurodegeneration by disrupting various cellular processes, including synaptic function and protein trafficking. mdpi.com Inhibitors like this compound are valuable tools for investigating these mechanisms.
LRRK2 is known to play a role in regulating synaptic transmission. mdpi.comjneurosci.org Studies in LRRK2 mutant models have pointed to dysregulation of glutamatergic synapses and altered dopamine (B1211576) transporter function. frontiersin.orgelifesciences.org An important investigation into the mechanism of this compound revealed that its acute administration did not affect the basal extracellular levels of dopamine in the striatum of 19-month-old G2019S KI mice. researchgate.netnih.gov This finding suggests that the inhibitor reverses the hyperkinetic phenotype through a mechanism that is independent of altering baseline dopamine homeostasis, pointing towards a more direct modulation of LRRK2-dependent synaptic processes. researchgate.netnih.gov The pathogenic G2019S mutation has been shown to increase glutamate (B1630785) release in cortical neurons, an effect that could plausibly be counteracted by LRRK2 kinase inhibition. frontiersin.org
Neuroinflammation and Immune Cell Modulation in Central Nervous System
The inhibition of Leucine-rich repeat kinase 2 (LRRK2) is a significant area of research for its potential therapeutic effects on neuroinflammation, a key factor in the progression of neurodegenerative diseases like Parkinson's disease (PD). mdpi.comfrontiersin.orgmdpi.com LRRK2 is highly expressed in immune cells such as microglia and astrocytes in the brain. mdpi.com Pathological mutations in LRRK2 are associated with an increased production of inflammatory cytokines and chemokines in these cells. mdpi.com Consequently, the pharmacological inhibition of LRRK2 is being investigated as a strategy to reduce these inflammatory responses. mdpi.com
In preclinical models, LRRK2 inhibitors have been shown to effectively mitigate neuroinflammatory processes. mdpi.com For instance, in mouse models of α-synuclein-induced neuroinflammation, a condition relevant to Parkinson's disease, LRRK2 inhibition has been observed to alleviate the neuroinflammatory response and subsequent dopaminergic neuronal loss. mdpi.comfrontiersin.org Studies using microglia cell lines and co-cultures of neuroblastoma and microglia cells have demonstrated that a LRRK2 inhibitor can ameliorate neuroinflammatory responses. mdpi.com This suggests that LRRK2 kinase activity is a critical component in the neuroinflammation cascade. mdpi.commdpi.com
Furthermore, research in animal models has shown that the inhibition of LRRK2 can protect against neurodegeneration induced by inflammatory stimuli. plos.org For example, in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, a LRRK2 inhibitor attenuated microglia activation and the upregulation of LRRK2 itself. plos.org This highlights the dual role of LRRK2 in both responding to and perpetuating inflammatory signals within the central nervous system. The reduction of inflammatory mediators through LRRK2 inhibition is a key finding supporting its therapeutic potential. mdpi.com
The table below summarizes the effects of LRRK2 inhibition on neuroinflammation in various preclinical models.
| Model | LRRK2 Inhibitor | Key Findings | Reference |
| Mouse glioma cells, rat primary microglia, human microglia cell line | Generic LRRK2 inhibitor | Ameliorated neuroinflammatory responses. | mdpi.com |
| Co-culture of human neuroblastoma and microglia cells | Generic LRRK2 inhibitor | Alleviated neuronal degeneration and neuroinflammation. | mdpi.com |
| Mouse model of α-synuclein-induced neuroinflammation | Generic LRRK2 inhibitor | Blocked further progression of locomotor failure and dopaminergic neuronal degeneration. | mdpi.com |
| Mouse model of LPS-induced neuroinflammation | FX2149 | Attenuated microglia activation and LRRK2 upregulation. | plos.org |
| Viral vector-mediated α-synuclein-based PD models in rats | MLi-2 | Assessed therapeutic potential of LRRK2 kinase inhibition on neuroinflammatory changes. | frontiersin.org |
On-Target Biological Consequences in Peripheral Tissues in Preclinical Models
While the primary focus of LRRK2 inhibition is often on the central nervous system, it is crucial to understand the on-target effects in peripheral tissues, as LRRK2 is expressed throughout the body. nih.gov Preclinical studies have identified potential undesired effects in organs such as the lungs and kidneys following LRRK2 kinase inhibition. nih.govresearchgate.net
In mice treated with this compound, a notable observation was the loss of LRRK2 expression. nih.govresearchgate.net However, the direct cellular consequences of this in peripheral tissues were not extensively detailed in the available literature. nih.govresearchgate.net Other studies with different LRRK2 inhibitors have reported abnormalities in peripheral tissues, such as increased vacuolation of type II lung cells in cynomolgus monkeys. nih.gov While these are not described as severe disturbances of organ function, they highlight the need for careful monitoring of peripheral effects in the development of LRRK2 inhibitors. nih.gov
The engagement of LRRK2 by inhibitors in peripheral tissues has been demonstrated. For example, the LRRK2 kinase inhibitor this compound has been shown to reduce the phosphorylation of LRRK2 at Ser935 in the striatum and cortex of G2019S knock-in mice. science.govscience.gov This indicates that the inhibitor is reaching its target and exerting a biological effect. The table below outlines some of the observed on-target effects of LRRK2 inhibitors in peripheral tissues from preclinical studies.
| Compound | Animal Model | Peripheral Tissue | Observed Effect | Reference |
| This compound | Mouse | Not specified | Loss of LRRK2 expression. | nih.govresearchgate.net |
| Generic LRRK2 inhibitor | Cynomolgus monkey | Lung | Increased vacuolation of type II lung cells. | nih.gov |
| This compound | G2019S knock-in mice | Striatum and Cortex | Reduction of LRRK2 phosphorylation at Ser935. | science.govscience.gov |
| H-1152 | G2019S knock-in mice | Striatum | Reduction of LRRK2 phosphorylation at Ser935. | science.govscience.gov |
It is important to note that while some LRRK2 inhibitors have shown effects in peripheral tissues, others, like LRRK2-IN1, were found to be active in peripheral tissues but not brain penetrant, suggesting that the distribution and effects can vary significantly between different compounds. nih.gov
Advanced Methodologies in Nov Lrrk2 11 Research
High-Throughput Screening Approaches for LRRK2 Modulators
High-throughput screening (HTS) is a cornerstone of drug discovery, enabling the rapid assessment of large compound libraries to identify molecules that modulate the activity of a specific biological target. portlandpress.com In the context of LRRK2, a protein strongly linked to Parkinson's disease, HTS has been pivotal in discovering inhibitors like Nov-LRRK2-11. ontosight.ainih.gov Most pathogenic mutations in LRRK2 are located within its enzymatic domains, making them prime targets for chemical modulators. portlandpress.comnih.govdntb.gov.ua
Screening approaches for LRRK2 modulators can be broadly categorized into two types: biochemical assays and cell-based (or phenotypic) assays. portlandpress.com
Biochemical Assays: These screens are designed to directly measure the effect of a compound on LRRK2's enzymatic activity, typically its kinase function. portlandpress.com Assays often use purified recombinant LRRK2 protein and a model substrate to quantify the rate of phosphorylation. portlandpress.com For instance, one HTS assay utilized full-length LRRK2 purified from a mouse brain to identify compounds that directly interacted with the kinase domain or allosterically modified its activity. portlandpress.com
Cell-Based (Phenotypic) Assays: These screens assess the effect of a compound on a specific cellular function or phenotype that is dependent on LRRK2 activity. portlandpress.comnih.gov This approach can identify modulators that work through various mechanisms within a more biologically relevant context. portlandpress.com A proposed fluorescent assay, for example, was designed to detect compounds that prevent the dimerization of LRRK2, a process necessary for its activation. michaeljfox.org
More advanced HTS-compatible methods like ELISAs (Enzyme-Linked Immunosorbent Assays) have been developed to offer a more sensitive and high-throughput way to measure LRRK2 kinase activity. frontiersin.org These assays can accurately determine the IC50 values (a measure of inhibitor potency) for compounds from various samples, including treated mouse tissues and human cell lysates. frontiersin.org
| HTS Approach | Principle | Target Focus | Example Application |
| Biochemical Kinase Assay | Measures direct inhibition of LRRK2's ability to phosphorylate a substrate. portlandpress.com | LRRK2 Kinase Domain | Identifying direct kinase inhibitors from large chemical libraries. portlandpress.com |
| GTPase Activity Assay | Measures the binding of GTP to LRRK2's ROC domain or its GTPase hydrolysis rate. iu.edu | LRRK2 ROC-GTPase Domain | Screening for compounds that influence GTP binding and hydrolysis. iu.edu |
| Dimerization Assay | Detects compounds that prevent LRRK2 from forming an active dimer. michaeljfox.org | LRRK2 Dimerization Interface | Identifying inhibitors that work by preventing LRRK2 activation. michaeljfox.org |
| Phenotypic/Cell-Based Screen | Measures changes in a cellular process known to be affected by LRRK2, such as autophagy or neurite outgrowth. portlandpress.comdntb.gov.ua | LRRK2 Cellular Functions | Discovering modulators of LRRK2's broader biological roles. portlandpress.com |
| High-Content ELISA | Uses antibodies to detect levels of phosphorylated LRRK2 (e.g., pS935) or its substrates (e.g., pT73-Rab10) in cell lysates. frontiersin.org | LRRK2 Kinase Activity in situ | Quantifying inhibitor potency and target engagement in a cellular context. frontiersin.org |
Structural Biology Techniques for LRRK2-Nov-LRRK2-11 Complex Characterization
Understanding the three-dimensional structure of LRRK2, both alone and in complex with inhibitors like this compound, is critical for rational drug design. Structural biology provides a blueprint of the protein's architecture, revealing how mutations cause disease and how inhibitors can be optimized to bind more effectively. michaeljfox.org
X-ray crystallography is a powerful technique for determining the atomic-resolution structure of proteins. However, obtaining high-quality crystals of a large and flexible protein like LRRK2 has proven to be a significant challenge. michaeljfox.org Despite these difficulties, crystallography has been successful in solving the structures of individual LRRK2 domains. biorxiv.org For example, the X-ray structure of the LRRK2 WD40 domain was solved and shown to fit perfectly into lower-resolution maps of the full-length protein generated by other methods. biorxiv.org
While a specific crystal structure of the LRRK2-Nov-LRRK2-11 complex is not publicly detailed, the general approach involves co-crystallizing the LRRK2 protein with the inhibitor. The resulting structure would reveal the precise binding mode of this compound in the ATP-binding pocket of the kinase domain, information that is invaluable for designing new, more potent, and selective inhibitors. michaeljfox.org In the absence of an experimental LRRK2 kinase structure, researchers have used homology models based on the crystal structures of related kinases to guide inhibitor design. researchgate.netnih.gov
Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) have revolutionized the study of large, complex, and flexible proteins like LRRK2 that are difficult to crystallize. delmic.commichaeljfox.org These techniques have provided unprecedented insights into the full-length structure of LRRK2 and its behavior within the cell. delmic.com
Cryo-EM studies have revealed that LRRK2 can exist in multiple conformations, including as monomers and homodimers. nih.govelifesciences.orgelifesciences.org A key discovery from in situ cryo-ET was that pathogenic LRRK2 mutants can form filamentous helical structures that wrap around cellular highways called microtubules. biorxiv.orgdelmic.commichaeljfox.orgresearchgate.net This association is mediated by specific domains and appears to be a hallmark of certain disease-causing mutations. biorxiv.org The structure of the catalytic half of LRRK2 bound to microtubules has been solved, showing the protein in a closed, active-like conformation. nih.gov Furthermore, cryo-EM has been used to solve the structure of LRRK2 in an inactive state, stabilized by binding to 14-3-3 proteins, which prevents it from dimerizing and forming filaments. biorxiv.org
| Technique | Sample | Key Finding | Resolution | Reference |
| Cryo-ET | LRRK2(I2020T) in HEK293T cells | LRRK2 oligomerizes as a right-handed double-helix around microtubules. | 14 Å | biorxiv.orgresearchgate.net |
| Cryo-EM | LRRK2 C-terminal half (RCKW) | Revealed a closed conformation of the catalytic domains when bound to microtubules. | 5.8 Å | nih.gov |
| Cryo-EM | Full-length LRRK2 | Solved structures of both monomeric and dimeric forms of inactive, GDP-bound LRRK2. | ~3.5 Å | nih.gov |
| Cryo-EM | LRRK2:14-3-3 Complex | A 14-3-3 dimer stabilizes an autoinhibited LRRK2 monomer, locking it in an inactive state. | N/A | biorxiv.org |
X-ray Crystallography
Advanced Imaging Techniques for Cellular and Subcellular Studies
Advanced imaging allows researchers to move beyond static structures and observe LRRK2's dynamics, localization, and function in real-time within living cells. These methods are crucial for validating the effects of inhibitors like this compound on the protein's cellular activity.
Single-molecule imaging techniques provide the ultimate level of sensitivity, allowing for the detection and tracking of individual protein molecules. This approach has been used to dissect LRRK2's functional impact on other cellular components. For example, single-molecule motility assays have shown that LRRK2 can act as a roadblock, inhibiting the movement of motor proteins like kinesin and dynein along microtubules. michaeljfox.orgnih.gov
Furthermore, the principles of single-molecule detection have been incorporated into ultra-sensitive biomarker assays. frontiersin.org The Single Molecule Array (Simoa) platform, a digital ELISA technology, can measure minute quantities of LRRK2-related biomarkers, such as the phosphorylated LRRK2 substrate Rab10 (pT73-Rab10), in small sample volumes. frontiersin.orgresearchgate.netresearchgate.net This high-throughput method is being used to assess LRRK2 kinase activity in biofluids from preclinical models and human subjects, providing a powerful tool for tracking disease and the pharmacological effects of inhibitors. researchgate.netresearchgate.net
Live-cell imaging enables the visualization of LRRK2's behavior and localization in its natural cellular environment. Studies using fluorescently-tagged LRRK2 have shown that it localizes to various cellular structures, including cytoplasmic puncta that correspond to multivesicular bodies and autophagic vacuoles. nih.gov This technique has been instrumental in demonstrating that LRRK2 plays a role in regulating the size and number of lysosomes and is involved in mitochondrial and lysosomal transport along neurites. frontiersin.orgoup.com
Crucially, live-cell imaging can be used to observe the consequences of LRRK2 mutations and the corrective effects of kinase inhibitors. Expression of pathogenic LRRK2 mutants has been shown to impair the transport of mitochondria and lysosomes, providing a direct link between the mutation and a cellular defect. frontiersin.org While not a direct imaging study, research on this compound provides powerful pharmacological evidence of its effects in vivo. In a knock-in mouse model expressing the G2019S LRRK2 mutation, treatment with this compound reversed a hyperkinetic motor phenotype. nih.govnih.gov This behavioral effect was directly linked to target engagement in the brain, as this compound treatment led to a significant reduction in the phosphorylation of LRRK2 at serine 935, a key marker of its activity. nih.govnih.gov These findings demonstrate how the effects of a specific compound, this compound, on LRRK2 activity can be monitored and correlated with functional outcomes.
| Imaging Technique | Cellular Model | Key Finding Related to LRRK2 Function/Inhibition | Reference |
| Live-Cell Imaging | SH-SY5Y Neuroblastoma Cells | LRRK2-R1441C mutant impairs mitochondrial and lysosomal transport in neurites. | frontiersin.org |
| Live-Cell Imaging | Primary Mouse Astrocytes | LRRK2 regulates the size and number of lysosomes; pathogenic mutations cause lysosomal enlargement. | oup.com |
| Live-Cell Imaging | iPSC-derived Human Neurons | LRRK2 mutations (R1441H, G2019S) impair the axonal transport of autophagosomes. | biorxiv.org |
| Pharmacological Study | G2019S Knock-in Mice | The inhibitor this compound reverses hyperkinetic motor phenotype and reduces LRRK2 pS935 levels in the brain. | nih.govnih.govportlandpress.com |
Single-Molecule Imaging
Proteomic and Phosphoproteomic Analyses to Identify LRRK2 Substrates and Pathways Modulated by this compound
The identification of bona fide physiological substrates for Leucine-rich repeat kinase 2 (LRRK2) is critical to understanding its function and the pathological consequences of its dysregulation in diseases like Parkinson's. nih.govnih.gov Advanced proteomic and, more specifically, phosphoproteomic techniques have become indispensable tools in this endeavor, enabling the large-scale, unbiased identification of proteins whose phosphorylation state is dependent on LRRK2 kinase activity. nih.govelifesciences.org These approaches are often coupled with genetic and pharmacological tools, such as the use of specific LRRK2 inhibitors like this compound, to validate substrates and elucidate the signaling pathways involved. elifesciences.orgscience.gov
State-of-the-art mass spectrometry-based phosphoproteomics has been pivotal in moving beyond in vitro assays, which identified numerous potential substrates, to confirming substrates that are phosphorylated by LRRK2 within a cellular context. nih.goven-journal.org A key strategy involves comparing the phosphoproteome of cells expressing wild-type or hyperactive LRRK2 mutants (e.g., G2019S) with cells where LRRK2 is knocked out, knocked down, or pharmacologically inhibited. nih.govelifesciences.org A significant breakthrough in this area was the unambiguous identification of a subset of Rab GTPases as key physiological substrates of LRRK2. nih.govnih.govelifesciences.org
Studies using mouse embryonic fibroblasts (MEFs) from LRRK2 knock-in mouse lines demonstrated that LRRK2 directly phosphorylates specific Rab proteins, including Rab8A, Rab10, and Rab12, on a conserved residue within their switch II domain. nih.govelifesciences.org The use of LRRK2 kinase inhibitors in these phosphoproteomic screens was crucial for confirming that the observed phosphorylation was directly dependent on LRRK2 activity. elifesciences.orgelifesciences.org For instance, treatment of cells with LRRK2 inhibitors leads to a marked decrease in the phosphorylation of these Rab proteins, solidifying their status as true LRRK2 substrates. elifesciences.org Subsequent systematic analysis expanded this list to include Rab3A/B/C/D, Rab5A/B/C, Rab8B, Rab29, Rab35, and Rab43. en-journal.orgelifesciences.org The phosphorylation of these substrates is enhanced by pathogenic LRRK2 mutations and, conversely, is reduced by kinase inhibitors. elifesciences.org
The inhibitor this compound has been utilized in in vivo studies to confirm LRRK2 target engagement. science.govscience.govresearchgate.netscience.gov Administration of this compound in mouse models carrying the G2019S mutation led to a reduction of LRRK2 autophosphorylation at Ser935 in the brain, a key biomarker for LRRK2 kinase activity. science.govresearchgate.net While these specific studies focused on LRRK2 autophosphorylation as a readout, the principle extends to substrate phosphorylation. By inhibiting LRRK2 in vivo, compounds like this compound allow researchers to probe the downstream consequences on LRRK2-dependent phosphorylation pathways in a physiological setting, bridging the gap between cell culture findings and whole-organism biology. nih.govresearchgate.net
These proteomic findings have firmly established that LRRK2 plays a crucial role in regulating vesicle trafficking pathways, a function mediated by its phosphorylation of Rab GTPases. en-journal.org This targeted phosphorylation can interfere with the ability of Rab proteins to bind to their regulatory partners, such as GDP dissociation inhibitors (GDIs), thereby altering their cellular localization and function. elifesciences.orgelifesciences.org
| Substrate Family | Specific Members Identified | Key Findings | Reference |
|---|---|---|---|
| Rab GTPases | Rab3A/B/C/D, Rab5A/B/C, Rab8A/B, Rab10, Rab12, Rab29, Rab35, Rab43 | Phosphorylated by LRRK2 on a conserved residue in the switch II domain. Phosphorylation is increased by pathogenic mutations and decreased by LRRK2 inhibitors. | nih.govelifesciences.orgen-journal.orgelifesciences.org |
| LRRK2 (Autophosphorylation) | Ser935, Ser1292, Thr1410 | Autophosphorylation sites serve as key biomarkers for LRRK2 kinase activity in cells and in vivo. Inhibition by compounds like this compound reduces phosphorylation at these sites. | nih.govscience.govnih.gov |
| Other Potential Substrates | Moesin, eIF4E-BP, Snapin | Identified in earlier or in vitro studies; their status as bona fide physiological substrates regulated by inhibitors like this compound is less established than for Rab GTPases. | en-journal.org |
Computational Approaches in LRRK2 Inhibitor Design and Optimization Relevant to this compound Discovery
The development of potent and selective LRRK2 kinase inhibitors, a class to which this compound belongs, has been significantly accelerated by a variety of computational drug design methodologies. acs.orgresearchgate.net These approaches are essential for navigating the challenges of targeting the ATP-binding pocket of LRRK2, which shares high similarity with other kinases, thereby posing a risk of off-target effects. nih.gov The absence of a publicly available X-ray crystal structure of the LRRK2 kinase domain for many years necessitated a heavy reliance on computational modeling. nih.govscispace.com
Structure-Based Drug Design (SBDD) has been a cornerstone of LRRK2 inhibitor discovery. mdpi.com In the absence of an experimental LRRK2 structure, researchers initially relied on homology models. researchgate.netscispace.com These models were constructed using the crystal structures of related kinases with similar ATP-binding sites, such as ALK, B-Raf, JAK2, and MLK1. scispace.com Structure-based virtual screening (SBVS) was then employed to dock large libraries of chemical compounds into the modeled ATP-binding site of LRRK2. acs.orgmdpi.com This process computationally estimates the binding affinity and pose of each compound, allowing for the prioritization of molecules most likely to be active inhibitors for subsequent experimental testing. researchgate.netresearchgate.net As cryo-electron microscopy (cryo-EM) structures of LRRK2 have become available, these have provided a more accurate template for rational, structure-guided inhibitor development. researchgate.netnih.gov
Ligand-Based Drug Design (LBBD) methods have also been instrumental, particularly when structural information is limited or to complement SBDD approaches. researchgate.net These techniques leverage the chemical information from known LRRK2 inhibitors. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, builds mathematical models that correlate the chemical structures of a set of compounds with their biological activity. csic.es These models can then predict the potency of new, untested molecules, guiding the synthesis of more effective inhibitors. Pharmacophore modeling, another LBBD technique, identifies the essential three-dimensional arrangement of chemical features required for a molecule to bind to LRRK2, creating a template for searching compound databases or designing novel scaffolds. researchgate.net
Advanced Simulation and Energy Calculation techniques provide deeper insights into the dynamics of inhibitor binding. Molecular Dynamics (MD) simulations model the movement of every atom in the protein-ligand complex over time, offering a view of the stability of the binding pose and the key interactions that maintain it. acs.orgnih.gov These simulations can reveal subtle conformational changes and the role of specific amino acid residues in inhibitor binding. nih.gov Following MD simulations, methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. acs.orgresearchgate.net These advanced calculations are crucial for optimizing lead compounds to enhance potency and selectivity. researchgate.net
The discovery and optimization path for inhibitors like this compound are representative of a modern drug discovery pipeline where these computational strategies are integrated. Initial hits may be identified through virtual screening or fragment-based methods, followed by structure-guided optimization to improve potency and selectivity, with MD simulations and free energy calculations validating the binding hypotheses and predicting the effects of chemical modifications. researchgate.netnih.gov
| Methodology | Description | Relevance to Inhibitor Discovery | Reference |
|---|---|---|---|
| Homology Modeling | Building a 3D model of the LRRK2 kinase domain based on the known structures of related kinases. | Provided the initial structural templates for structure-based design before experimental structures were available. | nih.govscispace.com |
| Structure-Based Virtual Screening (SBVS) / Molecular Docking | Computationally fitting large libraries of compounds into the LRRK2 ATP-binding site to predict binding affinity and pose. | Enables rapid identification of potential hit compounds from vast chemical spaces for experimental validation. | acs.orgmdpi.comresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate the chemical properties of molecules with their inhibitory activity against LRRK2. | Predicts the potency of novel compounds to guide medicinal chemistry optimization efforts. | csic.es |
| Molecular Dynamics (MD) Simulations | Simulating the atomic motions of the LRRK2-inhibitor complex over time. | Assesses the stability of inhibitor binding, reveals dynamic interactions, and helps understand selectivity mechanisms. | acs.orgnih.gov |
| Binding Free Energy Calculations (e.g., MM-GBSA) | Calculating the free energy of binding for a protein-ligand complex from simulation trajectories. | Provides a more accurate ranking of inhibitor potency compared to simple docking scores, aiding in lead optimization. | acs.orgresearchgate.net |
Future Directions and Research Gaps in Nov Lrrk2 11 Based Investigations
Elucidation of Broader Biological Networks Regulated by LRRK2 and Impact of Nov-LRRK2-11
LRRK2 is a multi-domain protein involved in a wide range of cellular processes, including cytoskeletal dynamics, vesicular trafficking, autophagy, and immune responses. wikipedia.orgfrontiersin.orgelifesciences.orgpnas.orgnih.govoup.comd-nb.info Pathogenic LRRK2 mutations can disrupt these processes, contributing to neurotoxicity and disease pathogenesis. wikipedia.orgnih.gov While this compound has been shown to inhibit LRRK2 kinase activity and attenuate LRRK2 phosphorylation at Ser935 in preclinical models, the full extent of LRRK2-regulated biological networks and how this compound impacts these complex interactions requires further elucidation. nih.govnih.gov
Specific areas for future research include:
Detailed mapping of LRRK2 interaction networks: Proximity proteomics and other advanced techniques are beginning to reveal novel LRRK2 interactors, linking it to cytoskeletal components and centrosomes. researchgate.net Further studies are needed to comprehensively map these networks and understand how LRRK2 integrates into various cellular pathways.
Impact on Rab GTPases: LRRK2 phosphorylates a subset of Rab GTPases, affecting their interaction with regulatory proteins. elifesciences.orgmdpi.com While this is a known substrate class, the precise functional consequences of inhibiting LRRK2-mediated Rab phosphorylation across different cellular contexts and how this compound specifically influences this require further investigation.
Role in immune pathways: LRRK2 is involved in innate immune response signaling and modulates pathways like IFN-γ and NF-κB. frontiersin.orgpnas.orgportlandpress.com Understanding how this compound affects LRRK2's role in immune cell function and inflammation is crucial, particularly given the growing evidence for neuroinflammation in PD.
Strategies for Sustained and Specific LRRK2 Modulation in Research Settings
Achieving sustained and specific modulation of LRRK2 activity in research settings is critical for long-term studies and for accurately modeling therapeutic interventions. This compound has been used for acute inhibition in some studies. nih.gov However, strategies for chronic modulation and ensuring specificity remain areas of active research.
Research gaps and future strategies include:
Chronic administration methods: While acute effects of this compound have been studied, developing and validating methods for chronic administration in preclinical models is necessary to assess long-term outcomes of LRRK2 inhibition.
Targeting specific LRRK2 functions: LRRK2 has both kinase and GTPase activities, and its function is also regulated by dimerization and interactions with other proteins. elifesciences.orgnih.govnih.gov Future research could explore strategies beyond kinase inhibition to modulate specific LRRK2 functions, potentially using compounds like this compound as a tool to understand the distinct roles of these activities. nih.gov
Utilizing alternative modulation techniques: Antisense oligonucleotides (ASOs) are being explored to reduce LRRK2 protein levels, offering an alternative modulation strategy that may bypass some of the challenges associated with small molecule inhibitors. tandfonline.comucl.ac.uk Comparing the effects of this compound with ASOs and other emerging modulation techniques in research settings is important.
Comparative Analysis of this compound with Other LRRK2 Modulators in Preclinical Studies
The field of LRRK2 research has seen the development of numerous LRRK2 inhibitors and modulators. tandfonline.comneurologylive.commichaeljfox.org Comparative studies are essential to understand the strengths and limitations of different compounds, including this compound. While this compound has demonstrated potency in reducing LRRK2 phosphorylation and reversing motor phenotypes in specific models, a comprehensive comparison with other modulators regarding their effects on various LRRK2-related pathways and in different preclinical models is needed. nih.govnih.gov
Areas for comparative analysis include:
Efficacy across different LRRK2-related phenotypes: Comparing the effectiveness of this compound and other modulators in addressing a wider range of LRRK2-related phenotypes beyond motor function, such as deficits in synaptic function, autophagy, and immune responses, is crucial. wikipedia.orgfrontiersin.orgelifesciences.orgpnas.orgnih.govoup.comd-nb.infoelifesciences.orgfrontiersin.org
Impact on specific biological networks: Comparative studies could investigate how different modulators, including this compound, differentially impact the various biological networks regulated by LRRK2. researchgate.net
Evaluation in diverse preclinical models: Assessing the performance of this compound relative to other modulators in a variety of preclinical models, including those with different LRRK2 mutations or those modeling sporadic PD, would provide valuable comparative data. nih.govmichaeljfox.orgportlandpress.com Studies have already compared this compound with other inhibitors like H-1152 in terms of reversing motor phenotypes in G2019S KI mice. nih.govnih.gov
A comparative overview of this compound and H-1152 in G2019S KI mice from one study:
| Inhibitor | In vitro LRRK2 Phosphorylation IC₅₀ (NIH3T3 cells) | Acute Reversal of Hyperkinetic Phenotype (G2019S KI mice) | Reduction of Ser935 Phosphorylation (Striatum) | Reduction of Ser935 Phosphorylation (Cortex) |
| This compound | 0.38 nM nih.gov | Yes (at 10 mg/kg, i.p.) nih.gov | Yes nih.govnih.gov | Yes nih.govnih.gov |
| H-1152 | Not specified in source nih.gov | Yes nih.govnih.gov | Yes nih.govnih.gov | Not specified in source nih.gov |
Note: This table summarizes comparative findings from Source nih.gov. Specific IC₅₀ for H-1152 in NIH3T3 cells was not provided in this source, though its in vivo effects were compared.
Further research utilizing this compound and other LRRK2 modulators within these future directions will be essential for advancing the understanding of LRRK2 biology and its role in disease, ultimately contributing to the development of effective LRRK2-targeted therapies.
Q & A
Q. What are the primary molecular targets and mechanisms of action of Nov-LRRK2-11 in neurodegenerative models?
this compound's mechanism involves modulating LRRK2 kinase activity, a key protein implicated in Parkinson’s disease. Methodologically, researchers employ in vitro kinase assays (e.g., radioactive ATP incorporation) and in vivo models (e.g., transgenic mice with LRRK2 mutations) to validate target engagement. Dose-response curves and Western blotting for phospho-substrates (e.g., Rab10) are critical for confirming specificity .
Q. Which experimental models are most suitable for evaluating this compound’s efficacy and toxicity?
Prioritize models that recapitulate LRRK2-associated pathology:
- In vitro: HEK293T cells overexpressing pathogenic LRRK2 variants (e.g., G2019S).
- In vivo: BAC transgenic rats or knock-in mice with LRRK2 mutations. Toxicity screening should include off-target kinase profiling (e.g., using KinomeScan) and longitudinal behavioral assessments (e.g., rotarod tests) to monitor motor deficits .
Q. How can researchers ensure reproducibility in this compound studies?
Adopt standardized protocols:
- Validate compound purity via HPLC and mass spectrometry.
- Report detailed pharmacokinetic parameters (e.g., half-life, brain-to-plasma ratio).
- Use blinded scoring for histopathological outcomes (e.g., α-synuclein aggregation). Transparent reporting of negative results and raw data deposition in repositories like Zenodo are essential .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound?
Discrepancies often arise from bioavailability or off-target effects. Mitigate these by:
- Performing plasma and brain pharmacokinetic (PK) profiling to confirm blood-brain barrier penetration.
- Utilizing conditional knockout models to isolate LRRK2-dependent effects.
- Applying systems pharmacology approaches (e.g., PK/PD modeling) to correlate exposure with target modulation .
Q. How should researchers design experiments to address conflicting data on this compound’s neuroprotective effects?
- Controlled variables : Standardize animal age, genetic background, and dosing schedules.
- Multi-center validation : Collaborate with independent labs to replicate key findings.
- Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify compensatory pathways masking therapeutic effects .
Q. What statistical and computational methods are optimal for analyzing high-dimensional data from this compound studies?
- Dose-response analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
- Machine learning : Apply random forest or LASSO regression to identify biomarkers predictive of response.
- Network pharmacology : Construct protein interaction networks (e.g., STRING DB) to map off-target effects .
Methodological Frameworks
Q. What criteria define a robust experimental design for this compound’s preclinical validation?
- Hypothesis-driven endpoints : Pre-specify primary outcomes (e.g., dopaminergic neuron survival) and secondary endpoints (e.g., microglial activation).
- Power analysis : Calculate sample sizes using G*Power to ensure adequate statistical power.
- Ethical rigor : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human-derived cell lines .
Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
- Data harmonization : Use platforms like Galaxy or KNIME for pipeline standardization.
- Pathway enrichment : Apply Gene Set Enrichment Analysis (GSEA) to link omics signatures to biological processes.
- Cross-species validation : Compare transcriptomic profiles from murine models and human iPSC-derived neurons .
Data Management and Reporting
Q. What are best practices for curating and sharing this compound research data?
- FAIR principles : Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable (metadata-rich).
- Pre-registration : Deposit study protocols on platforms like Open Science Framework (OSF) to reduce bias.
- Collaborative platforms : Use LabArchives or Benchling for real-time data sharing .
Tables for Key Methodological Considerations
Table 1: Experimental Models for this compound Studies
| Model Type | Advantages | Limitations | Citation |
|---|---|---|---|
| HEK293T (G2019S) | High-throughput screening | Limited physiological relevance | |
| BAC Transgenic Rats | Human-like LRRK2 expression | High maintenance costs |
Table 2: Common Data Contradictions and Resolution Strategies
| Contradiction Type | Resolution Strategy | Citation |
|---|---|---|
| In vitro vs. in vivo potency | PK/PD modeling + off-target kinase profiling | |
| Species-specific effects | Cross-species omics integration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
